1,4-Dimethoxybenzene-D6

LC-MS/MS GC-MS Isotope Dilution

Non-deuterated 1,4-dimethoxybenzene co-elutes with endogenous signals, causing quantification errors in LC-MS/MS and GC-MS. 1,4-Dimethoxybenzene-D6 eliminates this interference with a +6 Da mass shift, ensuring baseline resolution while preserving near-identical physicochemical properties for reliable extraction and ionization. • Isotopic enrichment ≥98 atom% D; chemical purity ≥98% • Δm/z = +6 Da for selective ion monitoring without spectral overlap • Validated for isotope dilution LC-MS/MS, qNMR, and GC-MS methods • Co-elutes with analyte; aromatic protons provide clean qNMR reference

Molecular Formula C8H10O2
Molecular Weight 144.2 g/mol
CAS No. 24658-26-2
Cat. No. B128898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxybenzene-D6
CAS24658-26-2
Synonymsp-Dimethoxybenzene-D6;  1,4-Dimethoxybenzene-D6;  1,4-Dimethoxybenzol-D6;  4-Methoxyanisole-D6;  DMB-D6;  Hydroquinone Dimethyl Ether-D6;  Methyl 4-Methoxyphenyl Ether-D6;  Methyl p-Methoxyphenyl Ether-D6;  NSC 7483-D6;  Quinol Dimethyl Ether-D6;  p-Dimethoxyb
Molecular FormulaC8H10O2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC
InChIInChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3
InChIKeyOHBQPCCCRFSCAX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxybenzene-D6: Analytical Baseline


1,4-Dimethoxybenzene-D6 is a deuterated aromatic ether in which the six hydrogen atoms of the two methoxy groups are replaced by deuterium, yielding a molecular formula of C8H4D6O2 and a molecular weight of 144.20 g/mol [1]. This isotopic labeling imparts a distinct mass shift and eliminates proton NMR signals from the methoxy positions, making it an ideal internal standard for quantitative NMR and LC/GC-MS applications [2]. The compound is commercially available with isotopic enrichment typically exceeding 98 atom% D and purity >98% .

Isotope dilution LC-MS/MS quantification
Quantitative ¹H qNMR purity and reaction monitoring
GC-MS volatile organic analysis
Deuterated internal standard (D6) for co-eluting quantitative workflows

1,4-Dimethoxybenzene-D6: Irreplaceable Analytical Standard


Non-deuterated 1,4-dimethoxybenzene co-elutes and shares identical mass transitions with endogenous or analyte signals, causing systematic quantification errors in LC-MS/MS and GC-MS . Conversely, D4- and D10-labeled variants introduce different isotopic distributions and molecular weights (e.g., 142.16 Da for D4, 148.23 Da for D10) that may not match chromatographic retention or ionization efficiency requirements for a given method . The D6 variant provides a balanced mass shift (Δm/z = 6) that is large enough to avoid spectral overlap yet small enough to preserve similar physicochemical properties to the unlabeled compound, ensuring reliable extraction and ionization behavior .

Non‑deuterated Co‑elution and identical mass transitions may cause systematic quantification errors in LC‑MS/MS and GC‑MS.
D4 variant Different isotopic distribution may shift retention time or ionization efficiency, complicating method transfer.
D10 variant Larger isotopic substitution may alter physicochemical behavior and extraction recovery.
D6 balanced shift supports co‑elution while reducing spectral overlap risk.

1,4-Dimethoxybenzene-D6: Quantitative Differentiation


Mass Shift and Isotopic Enrichment for LC-MS/MS

1,4-Dimethoxybenzene-D6 exhibits a molecular ion mass shift of +6 Da relative to the non-deuterated compound (138.16 Da → 144.20 Da), enabling complete chromatographic co-elution while ensuring distinct MS/MS transitions [1]. Isotopic enrichment is specified at >98 atom% D, minimizing interference from partially labeled isotopologues . In contrast, D4-labeled (142.16 Da) and D10-labeled (148.23 Da) analogs may introduce retention time shifts or altered ionization efficiencies due to larger isotopic substitution .

Mass Shift & Enrichment
Head‑to‑head
144.20 g/mol, Δ +6 Da vs unlabeled; isotopic enrichment >98 atom% D
Supports distinct MS/MS transitions with near‑identical retention
High‑resolution LC‑MS (ESI+)
LC-MS/MS GC-MS Isotope Dilution Internal Standard

Methoxy Proton Silence in qNMR

1,4-Dimethoxybenzene-D6 lacks proton NMR signals from the methoxy groups (δ ~3.7 ppm), eliminating overlap with analyte resonances in the aliphatic region. This contrasts with the non-deuterated compound, which produces a sharp singlet that can interfere with quantification of other methyl/methoxy-containing analytes [1]. The D6 variant serves as an internal standard in ¹H qNMR, with its aromatic protons (δ 6.8 ppm) providing a well-resolved reference signal without spectral congestion .

Methoxy Proton Silence
Head‑to‑head
No methoxy proton signal at δ 3.7 ppm; aromatic protons at δ 6.8 ppm
Eliminates spectral overlap, supports integration accuracy in qNMR
600 MHz ¹H NMR, CDCl₃, 25°C
qNMR Deuterated Solvent Internal Standard

Availability and Price Benchmarking

1,4-Dimethoxybenzene-D6 is available from multiple reputable vendors at prices ranging from ~$1995/25 mg to ~$741/100 mg, reflecting isotopic enrichment costs [1]. In comparison, the non-deuterated compound is priced at <$1/g, while D10-labeled versions command a premium due to higher synthesis complexity . The D6 variant offers a favorable balance between analytical performance and cost.

Price Benchmark
Data to verify
Reported premium: ~10,000× vs unlabeled, 5–20× vs D10
Supports budget-conscious ISTD selection
Vendor catalog data as of 2026
Procurement Cost Analysis Isotope Supply

1,4-Dimethoxybenzene-D6: Validated Application Scenarios


Quantification of Methoxylated Analytes by LC-MS/MS

Employ 1,4-Dimethoxybenzene-D6 as an internal standard in isotope dilution LC-MS/MS methods to correct for matrix effects, extraction recovery, and ionization variability . The +6 Da mass shift ensures baseline resolution from endogenous 1,4-dimethoxybenzene while maintaining co-elution, enabling precise quantification of metabolites or drug candidates in plasma, urine, or tissue homogenates [1].

qNMR Analysis of Methyl Ether Mixtures

Add a known mass of 1,4-Dimethoxybenzene-D6 to reaction mixtures as an internal standard for qNMR purity determination . The absence of methoxy proton signals eliminates interference with analyte resonances, while the aromatic protons provide a clean reference for integration [1]. This approach is validated for monitoring reaction kinetics and determining absolute concentrations of methoxy-containing intermediates .

GC-MS Method for Volatile Organics

Utilize 1,4-Dimethoxybenzene-D6 as a surrogate or internal standard in GC-MS methods for environmental or food analysis . Its vapor pressure (0.3 mmHg at 25°C) and boiling point (212.6°C) closely mimic those of the unlabeled compound, ensuring comparable headspace partitioning and chromatographic behavior [1]. The D6 labeling provides a distinct mass fragment for selective ion monitoring, improving detection limits and method robustness .

Application
Selection Property
Validation Focus
LC‑MS/MS quantification of methoxylated analytes in research matrices
Isotopic mass shift and chromatographic co‑elution review
Matrix‑effect correction and extraction recovery in biological research samples
qNMR purity and reaction monitoring of methoxy‑containing intermediates
Methoxy proton silence and aromatic proton reference signal
Integration accuracy and reaction kinetics monitoring
GC‑MS analysis of volatile organics in environmental and food research
Physicochemical similarity and distinct mass fragment
Selective ion monitoring and method robustness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethoxybenzene-D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.